(6aS,7R,12aR)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-ol
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Overview
Description
(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy2benzopyrano4,3-bbenzopyran-7α-ol is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydrobenzopyran framework. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy2benzopyrano4,3-bbenzopyran-7α-ol typically involves several steps, including the formation of the benzopyran core and the introduction of methoxy groups. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the methoxy groups. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process may include steps such as:
- Cyclization : Formation of the benzopyran core using catalytic cyclization reactions.
- Methylation : Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
- Purification : Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy2benzopyrano4,3-bbenzopyran-7α-ol can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
- Reduction : Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
- Substitution : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
- Reduction : Reagents like sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy2benzopyrano4,3-bbenzopyran-7α-ol has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy2benzopyrano4,3-bbenzopyran-7α-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Binding to Enzymes : Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating Receptors : Interacting with cellular receptors to influence signaling pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy2benzopyrano4,3-bbenzopyran-7α-ol can be compared with other benzopyran derivatives, such as:
- Coumarins : Known for their anticoagulant and anti-inflammatory properties.
- Flavonoids : Widely studied for their antioxidant and anticancer activities.
- Chromenes : Investigated for their potential therapeutic effects in various diseases.
The uniqueness of (6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy2benzopyrano4,3-bbenzopyran-7α-ol lies in its specific structure and the presence of multiple methoxy groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
16877-49-9 |
---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(6aS,7R,12aR)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-ol |
InChI |
InChI=1S/C19H20O6/c1-21-11-4-5-12-14(7-11)25-18-13-8-16(23-3)15(22-2)6-10(13)9-24-19(18)17(12)20/h4-8,17-20H,9H2,1-3H3/t17-,18-,19+/m1/s1 |
InChI Key |
UCNJXLRYQKOCTB-QRVBRYPASA-N |
SMILES |
COC1=CC2=C(C=C1)C(C3C(O2)C4=CC(=C(C=C4CO3)OC)OC)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H]3[C@H](O2)C4=CC(=C(C=C4CO3)OC)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3C(O2)C4=CC(=C(C=C4CO3)OC)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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